molecular formula C14H19NO3 B5687489 4-[Di(propan-2-yl)carbamoyl]benzoic acid

4-[Di(propan-2-yl)carbamoyl]benzoic acid

Cat. No.: B5687489
M. Wt: 249.30 g/mol
InChI Key: MUYTWWHRSSSWGD-UHFFFAOYSA-N
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Description

4-[Di(propan-2-yl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a diisopropylcarbamoyl group (–C(O)N(iPr)₂) at the para position. This structural motif combines the carboxylic acid functionality with a bulky, lipophilic carbamate group, making it a versatile scaffold in medicinal chemistry and materials science. The diisopropyl substituents confer steric hindrance and enhance lipophilicity, influencing solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

4-[di(propan-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYTWWHRSSSWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(propan-2-yl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with di(propan-2-yl)carbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Di(propan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives of benzoic acid.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

4-[Di(propan-2-yl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[Di(propan-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at 4-Position Key Features
This compound –C(O)N(iPr)₂ Bulky aliphatic carbamate; high lipophilicity, steric hindrance
4-((3-isopropoxy-inden-5-yl)carbamoyl)benzoic acid (36d) –C(O)NH-(indenyl-isopropoxy) Aromatic indene core; moderate RARα binding, potent cell differentiation
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid –C(O)NH-(2,4-dichlorophenyl) + butanoic acid Electron-withdrawing Cl groups; increased acidity, antimicrobial potential
4-{[(benzyloxy)carbamoyl]amino}benzoic acid (7) –NH–C(O)O–(benzyl) Aromatic benzyloxy group; π-π stacking potential, antibacterial activity
4-[(tert-butoxycarbonyl)amino]benzoic acid –NH–C(O)O–(tert-butyl) Steric protection; used in PROTAC synthesis for HDAC8 inhibition

Physicochemical Properties

Table 2: Key Property Differences

Compound Name Solubility LogP (Predicted) Melting Point (°C) Notable Data Source
This compound Low (lipophilic) ~3.5 Not reported
36d Moderate ~2.8 Not reported RARα binding IC₅₀: ~5 µM
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid Low (crystalline) ~3.2 210–212 Antimicrobial MIC: 12.5 µg/mL
Compound 7 Low ~3.0 Not reported Antibacterial MIC: 25 µg/mL
4-(but-3-enoxy)benzoic acid (BOBA) High (polar) ~1.5 120–122 Liquid crystalline behavior

Key Observations:

  • Lipophilicity: Diisopropylcarbamoyl derivatives (e.g., target compound) exhibit higher LogP values compared to alkenoxy (BOBA) or benzyloxy (compound 7) analogs due to their bulky aliphatic groups.
  • Solubility: Polar substituents (e.g., butenoxy in BOBA) enhance aqueous solubility, whereas aromatic or chlorinated groups reduce it .
  • Crystallinity: Dichlorophenyl and butanoic acid derivatives form stable crystals, aiding in structural characterization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[Di(propan-2-yl)carbamoyl]benzoic acid, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with diisopropylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to activate the carboxylic acid group. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically affect reaction efficiency. Side reactions, such as hydrolysis of the carbamoyl group, can occur if moisture is not rigorously excluded . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic peaks for the isopropyl groups (δ 1.2–1.4 ppm, doublets) and the aromatic protons (δ 7.8–8.2 ppm). 13^{13}C NMR will confirm the carbamoyl carbonyl (δ ~155 ppm) and benzoic acid carbonyl (δ ~170 ppm).
  • IR : Stretching vibrations for C=O (carbamoyl: ~1650 cm1^{-1}; benzoic acid: ~1700 cm1^{-1}) and O-H (broad, ~2500–3300 cm1^{-1}) are diagnostic.
  • X-ray crystallography (if crystalline): Provides definitive structural confirmation, as demonstrated for related benzoic acid derivatives .

Q. How can researchers assess the compound’s solubility and stability for in vitro biological assays?

  • Methodological Answer : Solubility screening in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) is essential. Stability under assay conditions (e.g., 37°C, 24 hours) can be monitored via HPLC-UV, with degradation products identified by LC-MS. For pH-sensitive stability, titrate the compound in buffered solutions (pH 2–10) and track changes using spectrophotometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reactive sites, such as the carbamoyl group’s nucleophilicity. Molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., hydrolases) should incorporate solvent effects and flexible side chains. Compare results with experimental IC50_{50} values to validate models .

Q. How can contradictory bioactivity data between similar carbamoyl-benzoic acid derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or structural nuances. Perform side-by-side assays under identical conditions for this compound and analogs (e.g., 4-[(dimethylcarbamoyl)amino]benzoic acid). Use SAR analysis to identify critical substituents (e.g., isopropyl vs. methyl groups). Structural analogs with resolved crystal structures may reveal steric or electronic influences .

Q. What strategies optimize the compound’s synthetic route for scalability while minimizing impurities?

  • Methodological Answer : Transition from batch to flow chemistry can enhance reproducibility. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates. Replace chromatographic purification with crystallization by adjusting solvent polarity (e.g., ethanol/water mixtures). For carbamoyl group stability, avoid prolonged heating and acidic conditions .

Q. How does the compound’s crystal packing affect its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between benzoic acid groups, π-π stacking). Compare with computational packing simulations (Mercury Software) to correlate crystal morphology with dissolution rates or hygroscopicity. For polymorph screening, vary crystallization solvents (e.g., acetonitrile vs. toluene) .

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